PF-4136309

Beschreibung

The exact mass of the compound Incb8761(this compound) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

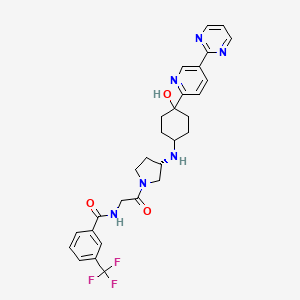

3D Structure

Eigenschaften

IUPAC Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 |

Source

|

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341224-83-6 |

Source

|

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

INCB8761: A Technical Guide to its CCR2 Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB8761, also known as PF-4136309, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation and are implicated in a variety of inflammatory and autoimmune diseases, as well as cancer.[1][2] By blocking the CCL2/CCR2 signaling axis, INCB8761 effectively inhibits the migration of these key immune cells, presenting a promising therapeutic strategy for a range of pathologies. This technical guide provides an in-depth overview of the binding affinity of INCB8761 to CCR2, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro potency and binding affinity of INCB8761 against human, mouse, and rat CCR2, as well as its functional inhibitory activity in various cell-based assays.

Table 1: INCB8761 CCR2 Binding Affinity and In Vitro Potency

| Parameter | Species | IC50 (nM) |

| CCR2 Binding Affinity | Human | 5.2[3] |

| Mouse | 17[3] | |

| Rat | 13[3] | |

| Chemotaxis Assay | Human | 3.9[3] |

| Mouse | 16[3] | |

| Rat | 2.8[2] | |

| Whole Blood Assay | Human | 19[1][3] |

| Calcium Mobilization | Human | 3.3[1] |

| ERK Phosphorylation | Human | 0.5[1] |

Table 2: INCB8761 hERG Inhibition

| Parameter | IC50 (µM) |

| hERG Potassium Current Inhibition | 20[1][3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of INCB8761 for the CCR2 receptor.

Materials:

-

HEK293 cell membranes stably expressing human, mouse, or rat CCR2.

-

Radioligand: [¹²⁵I]-CCL2.

-

Test Compound: INCB8761.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target CCR2. Prepare cell membranes through homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well filter plate, add the following to each well:

-

Total Binding: Binding buffer, a fixed concentration of [¹²⁵I]-CCL2 (typically at its Kd value), and the cell membrane preparation.

-

Non-specific Binding: A high concentration of unlabeled CCL2, [¹²⁵I]-CCL2, and the cell membrane preparation.

-

Competition: A range of concentrations of INCB8761, [¹²⁵I]-CCL2, and the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Allow the filters to dry, then add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of INCB8761 by plotting the percentage of specific binding against the logarithm of the INCB8761 concentration and fitting the data to a sigmoidal dose-response curve.

Monocyte Chemotaxis Assay

Objective: To assess the functional ability of INCB8761 to block CCL2-induced monocyte migration.

Materials:

-

Human monocytic cell line (e.g., THP-1) or freshly isolated human monocytes.

-

Recombinant human CCL2 (chemoattractant).

-

Test Compound: INCB8761.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Transwell inserts (5 µm pore size).

-

24-well plates.

-

Fluorescence plate reader.

-

Fluorescent cell labeling dye (e.g., Calcein-AM).

Procedure:

-

Cell Preparation: Culture and harvest monocytes. Label the cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay medium.

-

Compound Pre-incubation: Pre-incubate the labeled cells with various concentrations of INCB8761 or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

In the lower chamber of a 24-well plate, add assay medium containing CCL2 at a concentration known to induce robust chemotaxis (e.g., 10 ng/mL).

-

In control wells, add assay medium without CCL2 (negative control).

-

Carefully place the transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours to allow for cell migration.

-

Detection: After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab. Measure the fluorescence of the migrated cells on the bottom of the insert using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of INCB8761 relative to the vehicle control (cells migrated towards CCL2 without inhibitor). Determine the IC50 value from a dose-response curve.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of INCB8761 to inhibit CCL2-induced intracellular calcium release.

Materials:

-

CCR2-expressing cells (e.g., THP-1 or transfected HEK293 cells).

-

Recombinant human CCL2.

-

Test Compound: INCB8761.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Preparation: Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM loading buffer in the dark at 37°C for 1 hour.

-

Assay Protocol:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate into the FLIPR instrument.

-

Add various concentrations of INCB8761 or vehicle control to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Initiate the fluorescence reading and establish a baseline.

-

Add a pre-determined concentration of CCL2 (typically EC80) to all wells to stimulate calcium release.

-

Continue to measure the fluorescence intensity for several minutes.

-

-

Data Analysis: The change in fluorescence upon CCL2 addition corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of INCB8761. Determine the IC50 value from a dose-response curve.

ERK Phosphorylation Assay

Objective: To determine the effect of INCB8761 on the CCL2-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

-

CCR2-expressing cells.

-

Recombinant human CCL2.

-

Test Compound: INCB8761.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).

-

Western blot or ELISA-based detection system.

Procedure:

-

Cell Treatment: Seed cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Pre-treat the cells with various concentrations of INCB8761 for 1-2 hours. Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Detection (Western Blot):

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against pERK and tERK.

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for pERK and tERK. Normalize the pERK signal to the tERK signal. Calculate the percentage of inhibition of CCL2-induced ERK phosphorylation for each INCB8761 concentration and determine the IC50 value.

Visualizations

CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, of which ERK is a key component. These pathways ultimately regulate cellular responses such as chemotaxis, proliferation, and survival. INCB8761 acts as a competitive antagonist, blocking the binding of CCL2 to CCR2 and thereby inhibiting these downstream signaling events.

Caption: CCR2 signaling pathway and the inhibitory action of INCB8761.

Preclinical Characterization Workflow for a CCR2 Antagonist

The preclinical evaluation of a CCR2 antagonist like INCB8761 typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies.

Caption: A typical preclinical workflow for the characterization of a CCR2 antagonist.

References

The Role of PF-4136309 in Monocyte Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4136309, also known as INCB8761, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes from the bone marrow to sites of inflammation and tumorigenesis.[4][5][6] By disrupting the CCL2/CCR2 axis, this compound effectively inhibits the migration of CCR2-expressing monocytes, thereby modulating inflammatory responses and altering the tumor microenvironment. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, a summary of its in vitro and in vivo activity, and detailed protocols for relevant experimental assays.

Mechanism of Action: Inhibition of the CCL2/CCR2 Axis

This compound functions as a competitive antagonist at the CCR2 receptor.[2] It binds to CCR2 on the surface of monocytes and other immune cells, preventing the binding of its cognate ligand, CCL2.[5] This blockade of ligand binding inhibits the downstream signaling cascades that are essential for monocyte chemotaxis, the directed migration of cells along a chemical gradient.[6] The inhibition of this pathway effectively reduces the influx of inflammatory monocytes into tissues, which is a key process in various pathological conditions, including chronic inflammation and cancer.[4][7]

Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.[4] This includes the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK).[1][6] this compound, by preventing CCL2 binding, abrogates these downstream signaling events.[1]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Species | IC50 (nM) | Reference |

| CCR2 Binding | Human | 5.2 | [1] |

| Mouse | 17 | [1] | |

| Rat | 13 | [1] |

| Assay | Species | IC50 (nM) | Reference |

| Chemotaxis | Human | 3.9 | [1] |

| Mouse | 16 | [1] | |

| Rat | 2.8 | [1] | |

| Whole Blood Assay | Human | 19 | [1] |

| Calcium Mobilization | Human | 3.3 | [1] |

| ERK Phosphorylation | Human | 0.5 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below. These protocols are based on standard techniques and may require optimization for specific cell types and laboratory conditions.

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

-

CCR2-expressing cells (e.g., human monocytic cell line THP-1)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human CCL2 (MCP-1)

-

This compound

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well plates

-

Cell stain (e.g., Calcein-AM or DAPI)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Culture CCR2-expressing cells in appropriate medium. On the day of the assay, harvest cells and resuspend in chemotaxis medium to a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in chemotaxis medium to achieve the desired final concentrations.

-

Pre-incubation: In a separate plate, mix the cell suspension with the diluted this compound or vehicle control (DMSO) and incubate for 30 minutes at 37°C.

-

Assay Setup: Add 600 µL of chemotaxis medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10 ng/mL) to the lower wells of a 24-well plate.

-

Cell Addition: Place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification: After incubation, remove the inserts. Remove non-migrated cells from the top of the membrane with a cotton swab. Stain the migrated cells on the underside of the membrane.

-

Data Analysis: Count the number of migrated cells in several fields of view for each well using a fluorescence microscope. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the CCL2-induced increase in intracellular calcium concentration.

Materials:

-

CCR2-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Recombinant human CCL2

-

This compound

-

Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

-

Cell Preparation: Seed CCR2-expressing cells into a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution for 30-60 minutes at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add different concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.

-

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds.

-

Agonist Injection: Inject a solution of CCL2 into the wells while continuously recording the fluorescence signal.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the calcium flux for each concentration of this compound and determine the IC50 value.

ERK Phosphorylation Assay

This assay determines the effect of this compound on the CCL2-induced phosphorylation of ERK.

Materials:

-

CCR2-expressing cells

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

Secondary antibody conjugated to HRP

-

Western blot reagents and equipment

Procedure:

-

Cell Treatment: Seed cells and starve them of serum overnight. Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulation: Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Data Analysis: Quantify the band intensities. The level of ERK phosphorylation is determined by the ratio of phospho-ERK to total ERK. Calculate the percentage of inhibition of ERK phosphorylation for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist that effectively inhibits monocyte recruitment by blocking the CCL2/CCR2 signaling axis. Its ability to modulate the inflammatory response and the tumor microenvironment makes it a valuable tool for research in immunology, oncology, and inflammatory diseases. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other CCR2 antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Antagonism of Ccr2+ Cell Recruitment to Facilitate Regenerative Tendon Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function and Mechanism of PF-4136309: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] This technical guide provides an in-depth overview of the function and mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of its role in cellular signaling. The primary function of this compound is to inhibit the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis, giving it potential therapeutic applications in inflammatory diseases and oncology.[3][4]

Introduction

The chemokine receptor CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the migration and infiltration of monocytes and macrophages into tissues.[4][5] This signaling axis is implicated in the pathogenesis of various chronic inflammatory diseases, cancer, and diabetic complications.[6] this compound was developed to specifically target and inhibit this pathway, thereby reducing the inflammatory response and modulating the tumor microenvironment.[3][7]

Mechanism of Action

This compound functions as a CCR2 antagonist.[8] It specifically binds to CCR2, a G-protein coupled receptor (GPCR) expressed on the surface of monocytes and macrophages, preventing the binding of its ligand, CCL2.[4][5] This blockage inhibits the activation of CCR2 and the subsequent downstream signaling cascades that lead to chemotaxis, or directed cell migration.[4] By inhibiting the migration of these immune cells, this compound can reduce inflammation and the population of tumor-associated macrophages (TAMs), which are known to support tumor growth and metastasis.[3]

Signaling Pathway

The binding of CCL2 to CCR2 typically initiates a signaling cascade involving G-protein activation and subsequent downstream pathways such as phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT).[6][9] this compound blocks the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay | Species | IC50 (nM) | Reference |

| CCR2 Binding | Human | 5.2 | [1][10] |

| Mouse | 17 | [1] | |

| Rat | 13 | [1] | |

| Chemotaxis | Human | 3.9 | [5] |

| Mouse | 16 | [1] | |

| Rat | 2.8 | [1] | |

| Whole Blood Assay | Human | 19 | [5] |

| Calcium Mobilization | - | 3.3 | [1] |

| ERK Phosphorylation | - | 0.5 | [1] |

| hERG Potassium Current | - | 20,000 | [1] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Administration | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Rat | 2 (IV), 10 (PO) | IV, Oral | 1.2 (PO) | 2.5 (IV) | 78 | [1][5] |

| Dog | 2 (IV), 10 (PO) | IV, Oral | 0.25 (PO) | 2.4 (IV) | 78 | [1][5] |

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on CCL2-induced cell migration.

Objective: To determine the IC50 of this compound in inhibiting the chemotactic response of CCR2-expressing cells to CCL2.

Materials:

-

CCR2-expressing cells (e.g., monocytes, THP-1 cells)

-

This compound

-

Recombinant human CCL2 (MCP-1)

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

-

Cell culture medium

-

Assay buffer

Procedure:

-

Cell Preparation: Culture CCR2-expressing cells and harvest them in the exponential growth phase. Resuspend the cells in assay buffer at a determined concentration.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay Setup:

-

Add CCL2 to the lower chamber of the chemotaxis plate to act as a chemoattractant.

-

In the upper chamber, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).

-

Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a microscope or by using a fluorescent dye and a plate reader.

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cell migration induced by CCL2.

In Vivo Study Formulation and Administration

For in vivo studies, this compound can be formulated for oral administration.

Formulation Protocol Example:

-

Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO.

-

For oral administration, the stock solution can be diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline, or corn oil.[1]

-

Ensure the final solution is clear and homogenous. Sonication may be used to aid dissolution.[1]

Administration:

-

This compound is orally bioavailable and can be administered via oral gavage.[3]

-

Dosing frequency and concentration should be optimized for the specific animal model and disease being studied.

Clinical Development and Applications

This compound has been investigated in clinical trials for various indications, including pancreatic cancer.[8][11] A phase Ib study evaluated PF-04136309 in combination with nab-paclitaxel/gemcitabine for the first-line treatment of metastatic pancreatic ductal adenocarcinoma.[11] The rationale for its use in oncology is to inhibit the recruitment of tumor-associated macrophages, which contribute to an immunosuppressive tumor microenvironment and promote tumor progression. The development of this compound for some indications has been discontinued.[8]

Conclusion

This compound is a well-characterized CCR2 antagonist with potent inhibitory activity against the CCL2/CCR2 signaling axis. Its ability to block the migration of monocytes and macrophages has demonstrated therapeutic potential in preclinical models of inflammation and cancer. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or targeting the CCR2 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Facebook [cancer.gov]

- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. PF 4136309 - AdisInsight [adisinsight.springer.com]

- 9. benchchem.com [benchchem.com]

- 10. amsbio.com [amsbio.com]

- 11. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The CCR2 Antagonist PF-4136309: A Technical Guide to its Role in Modulating Macrophage Infiltration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The infiltration of macrophages into tissues is a critical component of the inflammatory response and plays a significant role in the pathogenesis of numerous diseases, including cancer, atherosclerosis, and chronic inflammatory conditions. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a key signaling axis that governs the migration of monocytes from the bone marrow to sites of inflammation, where they differentiate into macrophages.[1][2] PF-4136309, an orally bioavailable small molecule antagonist of CCR2, has emerged as a promising therapeutic agent by virtue of its ability to disrupt this axis and thereby inhibit macrophage infiltration.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on macrophage infiltration, and detailed protocols for key experimental assays used in its evaluation.

Introduction: The CCL2-CCR2 Axis and Macrophage Infiltration

The recruitment of monocytes and their subsequent differentiation into macrophages at inflammatory sites is a tightly regulated process orchestrated by a variety of signaling molecules.[3] Among these, the CCL2-CCR2 signaling axis is a primary driver of monocyte chemotaxis.[2][4] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is secreted by various cell types, including endothelial cells, fibroblasts, and tumor cells, in response to inflammatory stimuli.[5] CCR2, a G-protein coupled receptor (GPCR), is predominantly expressed on the surface of monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs).[1][6]

The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.[5] This activation primarily occurs through the Gαi subunit, which triggers a cascade of downstream events culminating in cellular responses such as chemotaxis, angiogenesis, and tumor cell migration and proliferation.[1][5] Key signaling pathways activated downstream of CCR2 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[5] The sustained influx of macrophages driven by the CCL2-CCR2 axis can exacerbate inflammatory conditions and contribute to the progression of various diseases.

This compound: A Potent CCR2 Antagonist

This compound (also known as INCB8761) is an orally active and selective antagonist of human CCR2.[2][7] Its primary mechanism of action involves specifically binding to CCR2 and competitively inhibiting the binding of CCL2.[1][7] This blockade prevents the activation of CCR2 and the subsequent downstream signaling events, ultimately inhibiting the migration and infiltration of CCR2-expressing monocytes and macrophages to sites of inflammation.[1][8]

Quantitative Data: In Vitro Potency of this compound

The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against human, mouse, and rat CCR2.

| Assay Type | Target Species | IC50 (nM) | Reference |

| CCR2 Binding Assay | Human | 5.2 | [7][9] |

| Mouse | 17 | [7][9] | |

| Rat | 13 | [7][9] | |

| Chemotaxis Assay | Human | 3.9 | [9] |

| Mouse | 16 | [9] | |

| Rat | 2.8 | [9] | |

| Calcium Mobilization | Human | 3.3 | [9] |

| ERK Phosphorylation | Human | 0.5 | [9] |

| Whole Blood Assay | Human | 19 | [9] |

Signaling Pathways and Experimental Workflows

The CCL2-CCR2 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical CCL2-CCR2 signaling pathway and the point of intervention by this compound.

Experimental Workflow: In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Detailed Experimental Protocols

CCR2 Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CCR2

-

Cell membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

-

Radioligand: [¹²⁵I]-CCL2

-

Unlabeled CCL2 (for non-specific binding)

-

This compound

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize CCR2-expressing cells and centrifuge to pellet the cell membranes. Resuspend the pellet in binding buffer.

-

Assay Setup: In a 96-well filter plate, add the following to each well:

-

Total Binding: 25 µL of radiolabeled CCL2 and 50 µL of cell membrane preparation.

-

Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2, 25 µL of radiolabeled CCL2, and 50 µL of cell membrane preparation.

-

Competition: 25 µL of varying concentrations of this compound, 25 µL of radiolabeled CCL2, and 50 µL of cell membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

-

Filtration: Transfer the contents of the plate to a filter plate and wash three times with ice-cold wash buffer to separate bound from free radioligand.

-

Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the CCL2-induced increase in intracellular calcium.

Materials:

-

CCR2-expressing cells (e.g., THP-1 monocytes)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

Recombinant human CCL2

-

This compound

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection (e.g., FLIPR)

Procedure:

-

Cell Preparation: Culture and harvest CCR2-expressing cells.

-

Dye Loading: Resuspend cells in assay buffer containing a calcium-sensitive dye and probenecid. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells to remove excess dye and resuspend in assay buffer.

-

Plate Seeding: Add the cell suspension to the microplate.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified time.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Stimulation: Inject a pre-determined concentration of CCL2 into the wells to stimulate the cells.

-

Data Acquisition: Immediately measure the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response and calculate the percentage of inhibition for each concentration of this compound. Plot the data to determine the IC50 value.

Monocyte Chemotaxis Assay

This assay directly measures the ability of this compound to inhibit the directed migration of monocytes towards a CCL2 gradient.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human CCL2

-

This compound

-

Transwell inserts (5 µm pore size) and 24-well plates

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture and harvest monocytes. Label the cells with a viability stain.

-

Compound Pre-incubation: Incubate the labeled monocytes with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add assay medium containing CCL2 to the lower wells of the 24-well plate.

-

Place the transwell inserts into the wells.

-

Add the pre-incubated monocyte suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration.

-

Quantification:

-

Carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control and determine the IC50 value.

In Vivo Pancreatic Cancer Mouse Model

This protocol describes an orthotopic model to evaluate the effect of this compound on macrophage infiltration and tumor growth.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Murine pancreatic cancer cell line (e.g., KPC)

-

This compound

-

Vehicle control

-

Surgical instruments

-

Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80)

Procedure:

-

Tumor Implantation: Surgically implant pancreatic cancer cells into the pancreas of the mice. Allow tumors to establish for a defined period (e.g., 7-10 days).

-

Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound or vehicle daily via oral gavage.

-

Monitoring: Monitor tumor growth using imaging techniques (e.g., ultrasound) and animal well-being.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Tumor Measurement: Measure tumor weight and volume.

-

Flow Cytometry: Process a portion of the tumor into a single-cell suspension. Stain with fluorescently labeled antibodies to identify and quantify macrophage populations (e.g., CD45⁺CD11b⁺F4/80⁺).

-

Immunohistochemistry: Fix and embed a portion of the tumor for histological analysis of macrophage infiltration.

-

-

Data Analysis: Compare tumor growth and macrophage infiltration between the this compound-treated and vehicle control groups.

Conclusion

This compound is a potent and selective CCR2 antagonist that effectively inhibits the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. By blocking this pathway, this compound reduces macrophage infiltration, presenting a promising therapeutic strategy for a wide range of inflammatory diseases and cancer. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro and in vivo evaluation of this compound and other CCR2 antagonists, facilitating further research and development in this important therapeutic area.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]

- 7. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. medchemexpress.com [medchemexpress.com]

INCB8761 (PF-4136309): A Technical Guide to its Preclinical Evaluation in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB8761, also known as PF-4136309, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, in concert with its primary ligand, C-C motif chemokine ligand 2 (CCL2 or MCP-1), plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the preclinical data available for INCB8761, focusing on its mechanism of action, in vitro potency, and its evaluation in animal models of inflammatory disease. While specific quantitative in vivo efficacy data for INCB8761 in inflammatory disease models is limited in the public domain, this guide synthesizes the available information and provides detailed experimental protocols for key assays and disease models relevant to its preclinical assessment.

Mechanism of Action: Targeting the CCL2-CCR2 Axis

INCB8761 exerts its anti-inflammatory effects by specifically binding to CCR2 and competitively inhibiting the binding of its ligand, CCL2.[1] This blockade prevents the activation of downstream signaling cascades that are crucial for monocyte and macrophage migration and activation.

The CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a series of intracellular signaling events. These pathways culminate in cellular responses such as chemotaxis, proliferation, and the production of pro-inflammatory cytokines. Key downstream signaling pathways modulated by CCR2 activation include:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway

-

Mitogen-activated protein kinase (MAPK)/p38 pathway

-

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway

By inhibiting the initial ligand-receptor interaction, INCB8761 effectively dampens these pro-inflammatory signaling cascades.

Quantitative Data Presentation

The following tables summarize the in vitro potency of INCB8761 from publicly available data.

Table 1: In Vitro CCR2 Binding Affinity of INCB8761

| Species | IC50 (nM) |

| Human | 5.2 |

| Mouse | 17 |

| Rat | 13 |

IC50 values represent the concentration of INCB8761 required to inhibit 50% of CCL2 binding to the CCR2 receptor.

Table 2: In Vitro Functional Antagonism of INCB8761

| Assay | Species | IC50 (nM) |

| Chemotaxis | Human | 3.9 |

| Chemotaxis | Mouse | 16 |

| Chemotaxis | Rat | 2.8 |

| Calcium Mobilization | Not Specified | 3.3 |

| ERK Phosphorylation | Not Specified | 0.5 |

| Whole Blood Assay | Human | 19 |

IC50 values represent the concentration of INCB8761 required to inhibit 50% of the specified cellular response.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are based on established methods for evaluating CCR2 antagonists and for inducing relevant inflammatory disease models.

In Vitro Assays

This assay measures the ability of INCB8761 to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.

Protocol:

-

Cell Preparation:

-

Culture a CCR2-expressing cell line (e.g., human monocytic THP-1 cells) or isolate primary monocytes from peripheral blood.

-

Wash and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of INCB8761 in DMSO.

-

Perform serial dilutions in serum-free media to achieve the desired final concentrations.

-

-

Assay Procedure:

-

Pre-incubate the cell suspension with various concentrations of INCB8761 or vehicle control for 30 minutes at 37°C.

-

Add 600 µL of media containing CCL2 (typically 10-100 ng/mL) to the lower wells of a 24-well Transwell plate (with 5 µm pore size inserts).

-

Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane with a stain such as crystal violet or a fluorescent dye.

-

Elute the stain and measure the absorbance or fluorescence, or count the cells under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cell migration for each concentration of INCB8761 compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

This assay assesses the ability of INCB8761 to block the transient increase in intracellular calcium that occurs upon CCL2-mediated CCR2 activation.

Protocol:

-

Cell Preparation:

-

Load CCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.

-

-

Assay Procedure:

-

Aliquot the dye-loaded cells into a 96-well microplate.

-

Add varying concentrations of INCB8761 or vehicle control to the wells and incubate for a short period.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Inject a solution of CCL2 into the wells to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Determine the percentage of inhibition of the CCL2-induced calcium flux for each concentration of INCB8761.

-

Calculate the IC50 value as described for the chemotaxis assay.

-

In Vivo Inflammatory Disease Models

The CIA model is a widely used preclinical model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[2][3]

Protocol:

-

Animals:

-

Use susceptible mouse strains, such as DBA/1J mice, typically 8-10 weeks old.

-

-

Induction of Arthritis:

-

Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Day 21 (Booster Immunization): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

-

Treatment:

-

Administer INCB8761 or vehicle control via an appropriate route (e.g., oral gavage) starting at a pre-determined time point (e.g., prophylactically from Day 0 or Day 21, or therapeutically upon the onset of clinical signs of arthritis).

-

-

Assessment of Arthritis:

-

Monitor mice regularly (e.g., 3 times per week) for the development and severity of arthritis.

-

Clinical Score: Assign a score to each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.

-

Paw Volume/Thickness: Measure the thickness of the hind paws using a digital caliper.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

-

Harvest paws for histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion.

-

The DSS-induced colitis model is a well-established and reproducible model of inflammatory bowel disease, particularly ulcerative colitis.[4]

Protocol:

-

Animals:

-

Use susceptible mouse strains, such as C57BL/6, typically 8-10 weeks old.

-

-

Induction of Colitis:

-

Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration may need to be optimized based on the mouse strain and the specific batch of DSS.

-

-

Treatment:

-

Administer INCB8761 or vehicle control daily, starting concurrently with DSS administration or therapeutically after the onset of symptoms.

-

-

Assessment of Colitis:

-

Monitor mice daily for:

-

Body Weight Loss: Record the body weight of each mouse.

-

Stool Consistency: Score on a scale (e.g., 0 = normal, 2 = loose stools, 4 = diarrhea).

-

Rectal Bleeding: Score based on the presence of blood in the stool (e.g., 0 = none, 2 = occult blood, 4 = gross bleeding).

-

-

Disease Activity Index (DAI): Calculate a composite DAI score by combining the scores for weight loss, stool consistency, and rectal bleeding.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and collect the colon.

-

Colon Length: Measure the length of the colon from the cecum to the anus. A shorter colon is indicative of inflammation.

-

Histopathology: Take sections of the colon for histological analysis to assess the degree of inflammation, ulceration, and crypt damage.

-

Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue homogenates as an indicator of neutrophil infiltration.

-

Cytokine Levels: Measure the levels of pro-inflammatory cytokines in colon tissue homogenates.

-

Conclusion

INCB8761 (this compound) is a potent and selective CCR2 antagonist with a well-defined mechanism of action. Its ability to block the CCL2-CCR2 signaling axis and subsequent inflammatory cell recruitment provides a strong rationale for its development in a range of inflammatory diseases. While detailed in vivo efficacy data in preclinical models of inflammatory diseases are not extensively published, the provided experimental protocols offer a robust framework for the evaluation of INCB8761 and other CCR2 antagonists. Further investigation is warranted to fully elucidate the therapeutic potential of INCB8761 in these conditions.

References

- 1. International Union of Pharmacology. LXXXIX. Update on the Extended Family of Chemokine Receptors and Introducing a New Nomenclature for Atypical Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US11304952B2 - Combination therapy using a chemokine receptor 2 (CCR2) antagonist and a PD-1/PD-L1 inhibitor - Google Patents [patents.google.com]

PF-4136309: A Technical Guide for Cancer Research

An In-depth Review of the Potent and Selective CCR2 Antagonist for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Developed by Pfizer and Incyte, this compound has been a subject of significant interest in cancer research due to its mechanism of action, which targets the tumor microenvironment.[2][3] this compound inhibits the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, thereby blocking the recruitment of tumor-associated macrophages (TAMs) and other CCR2-expressing immunosuppressive cells to the tumor site.[4][5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Core Data Summary

In Vitro Activity

This compound demonstrates high potency and selectivity for the CCR2 receptor across different species. The following table summarizes its key in vitro activity metrics.

| Parameter | Species | IC50 Value | Reference |

| CCR2 Antagonism | Human | 5.2 nM | [1] |

| Mouse | 17 nM | [1] | |

| Rat | 13 nM | [1] | |

| Chemotaxis Inhibition (CCL2-induced) | Human Monocytes | 3.9 nM | [6] |

| Intracellular Calcium Mobilization | 3.3 nM | [1] | |

| ERK Phosphorylation Inhibition | 0.5 nM | [1] | |

| hERG Potassium Current Inhibition | Human | 20 µM | [1][7] |

Pharmacokinetic Profile

Preclinical studies in animal models have characterized the pharmacokinetic properties of this compound.

| Species | Administration | Dose | Tmax | Half-life (t1/2) | Oral Bioavailability | Reference |

| Rat | Intravenous | 2 mg/kg | - | 2.5 h | - | [1] |

| Oral | 10 mg/kg | 1.2 h | - | 78% | [1] | |

| Dog | Intravenous | 2 mg/kg | - | 2.4 h | - | [1] |

| Oral | 10 mg/kg | 0.25 h | - | 78% | [1] |

Clinical Trial Data (Pancreatic Cancer)

This compound was evaluated in a Phase 1b clinical trial in combination with nab-paclitaxel and gemcitabine (B846) for the first-line treatment of metastatic pancreatic ductal adenocarcinoma (NCT02732938).[8]

| Parameter | Value | Reference |

| Recommended Phase II Dose (RP2D) | 500 mg BID | [8] |

| Objective Response Rate (ORR) | 23.8% (n=21) | [8] |

| Dose-Limiting Toxicities (DLTs) at 500 mg BID | 17.6% (3/17 patients) | [8] |

Note: The development of this compound for pancreatic cancer was discontinued.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by disrupting the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of inflammatory monocytes from the bone marrow to the tumor microenvironment. These monocytes differentiate into TAMs, which promote tumor growth, angiogenesis, invasion, and metastasis, and suppress the anti-tumor immune response. By blocking CCR2, this compound inhibits the migration of these immunosuppressive myeloid cells.[4][9]

Experimental Protocols

CCR2 Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 of this compound for the CCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CCR2

-

[125I]-CCL2 (radioligand)

-

This compound

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)

-

Scintillation fluid and counter

Procedure:

-

Prepare a suspension of CCR2-expressing HEK293 cells in binding buffer.

-

Create a serial dilution of this compound.

-

In a 96-well plate, add the cell suspension, [125I]-CCL2, and varying concentrations of this compound or vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvest the cells onto filter plates and wash with cold binding buffer to remove unbound radioligand.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of [125I]-CCL2 binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Chemotaxis Assay

This protocol describes a method to assess the inhibitory effect of this compound on monocyte migration towards a CCL2 gradient.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

Recombinant human CCL2

-

This compound

-

Chemotaxis chambers (e.g., Boyden chambers with polycarbonate filters)

-

Assay buffer (e.g., RPMI 1640 with 0.1% BSA)

-

Calcein-AM or other fluorescent dye for cell labeling

Procedure:

-

Label monocytes with Calcein-AM.

-

Pre-incubate the labeled cells with various concentrations of this compound or vehicle control.

-

Place assay buffer containing CCL2 in the lower chamber of the chemotaxis plate.

-

Add the pre-incubated cells to the upper chamber, separated by a porous membrane.

-

Incubate the plate at 37°C in a humidified incubator to allow cell migration.

-

After the incubation period, remove non-migrated cells from the upper surface of the membrane.

-

Quantify the migrated cells in the lower chamber by measuring fluorescence.

-

Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature. A key publication outlines a multi-step synthetic route.[7] The detailed experimental procedures for the synthesis are typically found in the supporting information of such publications. The general scheme involves the coupling of key intermediates to construct the final molecule.[7]

Conclusion

This compound is a well-characterized CCR2 antagonist that has provided valuable insights into the role of the CCL2-CCR2 axis in cancer. While its clinical development for pancreatic cancer was halted, the compound remains a critical tool for preclinical research aimed at understanding and targeting the tumor microenvironment. This technical guide consolidates key data and methodologies to support further investigation into the therapeutic potential of CCR2 inhibition in oncology and other inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PF 4136309 - AdisInsight [adisinsight.springer.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

The Discovery and Development of CCR2 Antagonist PF-4136309: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of PF-4136309 (also known as INCB8761), a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] this compound emerged from a structure-activity relationship (SAR) campaign aimed at identifying a second-generation CCR2 antagonist with improved properties.[1] This document details the pharmacological properties, experimental evaluation, and development trajectory of this compound, presenting key data in structured tables and visualizing complex processes through detailed diagrams.

Introduction: The Role of CCR2 in Disease

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory cascade.[1][3] CCR2, a G-protein coupled receptor (GPCR), is predominantly expressed on monocytes, macrophages, and a subset of T cells.[1][3] The binding of CCL2 to CCR2 triggers a signaling cascade that induces the migration of these immune cells to sites of inflammation.[1] This recruitment of monocytes and their subsequent differentiation into macrophages are implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, as well as cancer.[1][4][5] Consequently, antagonizing the CCL2/CCR2 axis has been identified as a promising therapeutic strategy.[1][4]

Discovery of this compound

This compound was discovered through systematic structure-activity relationship (SAR) studies on a novel (S)-3-aminopyrrolidine series of CCR2 antagonists.[1] This was a follow-up effort to a previously identified (R)-3-aminopyrrolidine series.[1] Key to the discovery was the finding that an S configuration on the pyrrolidine (B122466) core was significantly more potent than the R configuration in this new chemical series.[1] Further optimization of the substituents on a cyclohexyl moiety led to the identification of compound 17 , later designated this compound, which demonstrated a superior profile of high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicology) properties.[1][6]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through a battery of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Activity of this compound

| Assay Type | Species/System | IC50 Value (nM) |

| CCR2 Binding Affinity | Human | 5.2[1][2][5][7] |

| Mouse | 17[1][2][5] | |

| Rat | 13[1][2][5] | |

| Chemotaxis Inhibition | Human | 3.9[1][2] |

| Mouse | 16[1][2][5] | |

| Rat | 2.8[1][2][5] | |

| Signaling Inhibition | ||

| Intracellular Ca²⁺ Mobilization | Human | 3.3[1][2] |

| ERK Phosphorylation | Human | 0.5[1][2] |

| Whole Blood Assay | Human | 19[1][2] |

Table 2: Selectivity and Off-Target Activity of this compound

| Target/Assay | Species/System | IC50 Value (µM) | Notes |

| hERG Potassium Current | Human | 20[1][2] | Weak inhibitory activity. |

| Cytochrome P450 (CYP) Inhibition | Human | >30[1][2] | Tested against CYP1A2, 2C9, 2C19, 2D6, and 3A4. |

| Cytochrome P450 (CYP) Induction | Human | - | Not an inducer at concentrations up to 30 µM.[1][2] |

| General GPCR/Ion Channel Panel | Human | - | No significant inhibitory activity at 1 µM against a panel of over 50 targets, including CCR1, CCR3, CCR5, CXCR3, and CXCR5.[1] |

Table 3: In Vitro ADME Properties of this compound

| Parameter | Value |

| Caco-2 Permeability | 3.1 x 10⁻⁶ cm/s[1] |

| Human Serum Protein Binding (Free Fraction) | 23%[1] |

Table 4: Pharmacokinetic Properties of this compound

| Species | Route | Dose (mg/kg) | CL (L/h/kg) | Vss (L/kg) | t½ (h) | Tmax (h) | F (%) |

| Rat | IV | 2 | 1.41[1] | 7.0[1] | 2.5[1][2] | - | - |

| PO | 10 | - | - | - | 1.2[1][2] | 78[1][2] | |

| Dog | IV | 2 | 0.46[1] | 0.62[1] | 2.4[1][2] | - | - |

| PO | 10 | - | - | - | 0.25[1][2] | 78[1][2] |

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This event triggers downstream signaling cascades, including the PI3K/AKT, MAPK/p38, and JAK/STAT pathways, which ultimately orchestrate cellular responses such as chemotaxis, survival, and proliferation. This compound acts as an antagonist, blocking the initial binding of CCL2 to CCR2, thereby inhibiting these downstream events.

References

- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

A Technical Guide to the Species-Specific Activity of PF-4136309, a CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the species-specific activity of PF-4136309 (also known as INCB8761), a potent and selective C-C chemokine receptor 2 (CCR2) antagonist. The information presented herein is intended to serve as a technical resource for professionals engaged in pharmacological research and drug development. This guide encompasses quantitative activity data across human, mouse, and rat species, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Core Compound: this compound

This compound is an orally bioavailable small molecule that acts as a CCR2 antagonist.[1] By blocking the interaction between the chemokine CCL2 (monocyte chemoattractant protein-1) and its receptor CCR2, this compound inhibits the signaling cascades that lead to the migration of monocytes and macrophages to sites of inflammation.[2][3] This mechanism of action makes it a compound of interest for a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.[4][5]

Quantitative Species-Specific Activity

The inhibitory activity of this compound has been characterized across human, mouse, and rat CCR2. The following tables summarize the half-maximal inhibitory concentrations (IC50) from various in vitro assays.

Table 1: CCR2 Binding Affinity of this compound

| Species | IC50 (nM) | Assay Type |

| Human | 5.2 | Radioligand Binding Assay |

| Mouse | 17 | Radioligand Binding Assay |

| Rat | 13 | Radioligand Binding Assay |

Data sourced from MedChemExpress, AdooQ Bioscience, and ACS Med. Chem. Lett.[6][7][8]

Table 2: Functional Antagonism of this compound in Chemotaxis Assays

| Species | IC50 (nM) | Assay Type |

| Human | 3.9 | Chemotaxis Assay |

| Mouse | 16 | Chemotaxis Assay |

| Rat | 2.8 | Chemotaxis Assay |

Data sourced from MedChemExpress and ACS Med. Chem. Lett.[6][8]

Table 3: Inhibition of CCR2-Mediated Signaling by this compound

| Signaling Event | IC50 (nM) | Assay Type |

| Intracellular Calcium Mobilization | 3.3 | Calcium Flux Assay |

| ERK Phosphorylation | 0.5 | ERK Phosphorylation Assay |

Data sourced from MedChemExpress and ACS Med. Chem. Lett.[6][8]

Table 4: Off-Target Activity of this compound

| Target | IC50 (µM) | Assay Type |

| hERG Potassium Channel | 20 | Patch Clamp Assay |

| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | >30 | CYP Inhibition Assay |

Data sourced from MedChemExpress and ACS Med. Chem. Lett.[6][8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of characterization, the following diagrams have been generated using the DOT language.

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing the species-specific activity of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

CCR2 Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity (IC50).

-

Materials:

-

Cell membranes from a stable cell line overexpressing human, mouse, or rat CCR2 (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-CCL2.

-

This compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of [125I]-CCL2, and varying concentrations of this compound in the Assay Buffer.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate to separate membrane-bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove non-specifically bound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards the chemoattractant CCL2.

-

Materials:

-

CCR2-expressing cell line (e.g., THP-1 monocytes).

-

Recombinant human, mouse, or rat CCL2.

-

This compound at various concentrations.

-

Chemotaxis chamber (e.g., Transwell® plate with a porous membrane).

-

Assay Medium: Serum-free cell culture medium.

-

Cell staining and counting equipment.

-

-

Procedure:

-

Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend the cells in Assay Medium.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup: Add CCL2 to the lower chamber of the Transwell® plate. Add the pre-incubated cells to the upper chamber of the Transwell® insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 2-4 hours).

-

Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix, stain, and count the cells that have migrated to the lower surface of the membrane.

-

Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the CCL2-induced increase in intracellular calcium concentration, a key signaling event downstream of CCR2 activation.

-

Materials:

-

CCR2-expressing cells.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Recombinant CCL2.

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Cell Preparation and Dye Loading: Plate CCR2-expressing cells in a 96-well plate. Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a specified period.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Stimulation: Inject a solution of CCL2 into the wells while continuously recording the fluorescence signal.

-

Data Analysis: Quantify the change in fluorescence intensity upon CCL2 stimulation. Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

-

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target in the CCR2 signaling pathway.

-

Materials:

-

CCR2-expressing cells.

-

Recombinant CCL2.

-

This compound at various concentrations.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE and Western blot equipment.

-

Chemiluminescence detection reagents and imaging system.

-

-

Procedure:

-

Cell Treatment: Seed cells and serum-starve them to reduce basal ERK phosphorylation. Pre-treat the cells with this compound, then stimulate with CCL2 for a predetermined optimal time.

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Detect the chemiluminescent signal.

-

Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody for normalization.

-

Data Analysis: Quantify the band intensities for both phosphorylated and total ERK. Normalize the phospho-ERK signal to the total ERK signal and determine the inhibitory effect of this compound to calculate the IC50.

-

hERG Patch Clamp Assay

This electrophysiology assay assesses the potential for this compound to inhibit the hERG potassium channel, a critical off-target liability that can lead to cardiac arrhythmias.

-

Materials:

-

HEK293 cells stably expressing hERG channels.

-

External and internal recording solutions.

-